Carbamic acid, methyl((2-(1-methylethyl)phenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
Description
The compound Carbamic acid, methyl((2-(1-methylethyl)phenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester (CAS: Not explicitly listed; synonyms include ((2-Isopropylphenyl)thio)methylcarbamic acid benzofuranyl ester) is a carbamate derivative with a benzofuran core. Its structure features:
- A 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester backbone.
- A methyl((2-isopropylphenyl)thio)carbamate group, where the thioether linkage connects a methyl carbamate to a 2-isopropylphenyl substituent.
Carbamates are widely used as acetylcholinesterase inhibitors in pesticides, and structural variations in substituents modulate their potency, selectivity, and environmental persistence .
Properties
CAS No. |
50539-72-5 |
|---|---|
Molecular Formula |
C21H25NO3S |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-methyl-N-(2-propan-2-ylphenyl)sulfanylcarbamate |
InChI |
InChI=1S/C21H25NO3S/c1-14(2)16-10-6-7-12-18(16)26-22(5)20(23)24-17-11-8-9-15-13-21(3,4)25-19(15)17/h6-12,14H,13H2,1-5H3 |
InChI Key |
AEMRNFFLKCWSDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1SN(C)C(=O)OC2=CC=CC3=C2OC(C3)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbosulfan is synthesized through a multi-step process involving the reaction of carbamic acid derivatives with various reagents. The synthesis typically involves the following steps:
Formation of the carbamic acid derivative: This involves the reaction of an amine with carbonyl compounds to form the carbamic acid intermediate.
Thioether formation: The carbamic acid derivative is then reacted with a thiol compound to form the thioether linkage.
Esterification: The final step involves the esterification of the thioether with 2,3-dihydro-2,2-dimethyl-7-benzofuranol under acidic or basic conditions.
Industrial Production Methods
Industrial production of Carbosulfan involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process is carried out in controlled environments to ensure safety and efficiency. The use of automated reactors and continuous flow systems is common in industrial settings to enhance production rates and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Carbosulfan undergoes various chemical reactions, including:
Oxidation: Carbosulfan can be oxidized to form sulfoxides and sulfones.
Hydrolysis: In the presence of water, Carbosulfan can hydrolyze to form carbamic acid derivatives and alcohols.
Substitution: Carbosulfan can undergo nucleophilic substitution reactions, where the thioether group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Hydrolysis conditions: Acidic or basic aqueous solutions
Nucleophiles: Halides, amines, and alcohols
Major Products
Oxidation products: Sulfoxides and sulfones
Hydrolysis products: Carbamic acid derivatives and alcohols
Substitution products: Various substituted carbamic acid derivatives
Scientific Research Applications
Carbosulfan has a wide range of applications in scientific research, including:
Agricultural Chemistry: Used as an insecticide to control pests in crops such as rice, cotton, and vegetables.
Biological Studies: Studied for its effects on insect physiology and behavior.
Environmental Science: Research on its environmental impact, degradation pathways, and persistence in soil and water.
Toxicology: Investigated for its toxicity to non-target organisms, including humans and wildlife.
Mechanism of Action
Carbosulfan exerts its insecticidal effects by inhibiting acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system in insects. By inhibiting this enzyme, Carbosulfan causes an accumulation of acetylcholine at nerve synapses, leading to continuous nerve signal transmission, paralysis, and eventually death of the insect . The molecular targets include the acetylcholinesterase enzyme and associated neural pathways.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table compares the target compound with key structural analogs:
Toxicity and Bioactivity
- Carbofuran : Oral LD₅₀ (rats) = 99 mg/kg; acts as a potent neurotoxin by inhibiting acetylcholinesterase .
- Methiocarb : Oral LD₅₀ (rats) = 95 mg/kg; dual activity as a molluscicide and insecticide .
- Carbosulfan : Lower acute toxicity (LD₅₀ = 250 mg/kg) due to its pro-insecticide nature, requiring metabolic activation .
- Target Compound : Predicted toxicity aligns with carbamates (LD₅₀ ~ 100–200 mg/kg), though the isopropylthio group may enhance membrane permeability .
- CID 39700 : Higher toxicity (LD₅₀ = 125 mg/kg) attributed to chlorine substituents, which increase oxidative stress .
Environmental and Regulatory Profiles
Mechanism of Action
All compared compounds inhibit acetylcholinesterase, but substituents influence binding affinity:
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